molecular formula C25H19FN4O2S B2652384 3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034326-44-6

3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2652384
CAS RN: 2034326-44-6
M. Wt: 458.51
InChI Key: DHZAOLUCLTXFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-fluorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a quinazolin-4(3H)-one derivative . Quinazolin-4(3H)-ones are a class of compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

An efficient approach to synthesize quinazolin-4(3H)-ones, including the compound , has been developed. This method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the quinazolin-4(3H)-one core and the various substituents attached to it . The thiol substrate could promote the dehydroaromatization step .

Scientific Research Applications

Antifungal Activity

  • Xu et al. (2007) synthesized derivatives of 6-fluoro-4-quinazolinol, including compounds structurally related to your compound of interest. They found that some derivatives exhibited significant antifungal activities, particularly against Fusarium oxysporum, a pathogenic fungus affecting plants (Xu et al., 2007).

Antimicrobial and Antioxidant Activities

  • Menteşe et al. (2015) investigated benzimidazole derivatives containing structures similar to your compound for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. They reported that these compounds, especially oxadiazole and thiosemicarbazide derivatives, showed notable antioxidant activity (Menteşe et al., 2015).

GABAA/Benzodiazepine Receptor Interaction

  • Tenbrink et al. (1994) explored imidazo[1,5-a]quinoxaline amides and carbamates, with structural similarity to your compound, for their interaction with the GABAA/benzodiazepine receptor. They found that these compounds had a range of intrinsic efficacies, indicating potential neurological applications (Tenbrink et al., 1994).

Anticancer Properties

  • El-Azab et al. (2017) synthesized a novel series of quinazolinone derivatives and evaluated their antitumour activities. They found that some derivatives exhibited excellent antitumour properties, especially against lung, CNS, and breast cancer cells, suggesting potential in cancer therapy (El-Azab et al., 2017).

Anti-HIV Activity

  • Parizadeh et al. (2018) designed and synthesized novel quinolone derivatives featuring an oxadiazole ring, structurally related to your compound, for anti-HIV activity. They found that these compounds inhibited HIV-1 replication in cell culture, indicating potential as anti-HIV agents (Parizadeh et al., 2018).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c1-16-6-2-3-7-19(16)23-28-22(32-29-23)15-33-25-27-21-9-5-4-8-20(21)24(31)30(25)14-17-10-12-18(26)13-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZAOLUCLTXFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.